molecular formula C32H36N2O5 B8249591 Chaetoglobosin A-From chaetomium globosum

Chaetoglobosin A-From chaetomium globosum

Cat. No. B8249591
M. Wt: 528.6 g/mol
InChI Key: OUMWCYMRLMEZJH-SLDYHONYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetoglobosin A-From chaetomium globosum is a useful research compound. Its molecular formula is C32H36N2O5 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chaetoglobosin A-From chaetomium globosum suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chaetoglobosin A-From chaetomium globosum including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mycotoxin Production and Environmental Influence

Chaetomium globosum is well-documented for producing chaetoglobosins A and C, particularly when cultured on building materials. Research indicates that the production of these mycotoxins is influenced by environmental factors such as pH. Optimal growth and mycotoxin production, specifically chaetoglobosin C, occur at neutral pH levels. Interestingly, sporulation is more pronounced in acidic conditions. This pH-dependent behavior highlights the environmental adaptability and mycotoxin production dynamics of Chaetomium globosum (Fogle, Douglas, Jumper, & Straus, 2008).

Bioactive Metabolites and Cytotoxicity

Chaetomium globosum is also a source of bioactive metabolites with potential pharmaceutical applications. Notably, a strain of this fungus, isolated from the medicinal plant Curcuma wenyujin, yielded a novel metabolite named chaetoglobosin X, along with other compounds. Chaetoglobosin X exhibited broad antifungal properties and demonstrated significant cytotoxic activity against certain cancer cell lines, indicating its potential in cancer therapy (Wang, Xu, Ren, Zhao, Zhu, & Wu, 2012).

Antifungal and Nematicidal Applications

In agricultural settings, chaetoglobosin A has shown promise as a biocontrol agent. It exhibits significant inhibitory effects against plant pathogens and pests. For example, chaetoglobosin A demonstrates potent nematicidal activity against Meloidogyne incognita, a common plant nematode, suggesting its utility in integrated pest management strategies (Hu, Zhang, Zhang, Ruan, & Zhu, 2013).

Heat Stability of Chaetoglobosins

The stability of chaetoglobosins A and C under heat exposure has been examined to understand their durability and potential safety implications. Studies reveal that these mycotoxins degrade upon heating, with significant reductions observed at specific temperatures and durations. This knowledge is crucial for handling these compounds, especially in research settings or potential therapeutic applications (Fogle, Douglas, Jumper, & Straus, 2008).

properties

IUPAC Name

(1R,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37H,8,15H2,1-4H3,(H,34,38)/b10-7-,13-12?,18-14-/t17-,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMWCYMRLMEZJH-SLDYHONYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]/1C/C=C\[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)C=CC(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chaetoglobosin A-From chaetomium globosum

CAS RN

50335-03-0
Record name (1R,3E,6R,7E,9S,11E,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chaetoglobosin A-From chaetomium globosum
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